molecular formula C12H12N2O2S B14641534 1,3-Dimethyl-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione CAS No. 55832-80-9

1,3-Dimethyl-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14641534
CAS No.: 55832-80-9
M. Wt: 248.30 g/mol
InChI Key: QDKYQMNIHDAFAE-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a phenylsulfanyl group attached to the pyrimidine ring, which is further substituted with two methyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione can be achieved through several methods. One efficient method involves the treatment of 2-hydroxychalcones and 1,3-dimethylbarbituric acid in refluxing toluene in the presence of amberlyst-15 as a catalyst in air . This process involves a domino sequence of Michael addition, cyclization, and aerial oxidation.

Another method utilizes CuI nanoparticles as a highly efficient catalyst for the cyclocondensation reaction of 6-aminouracils, aromatic aldehydes, and urea in aqueous media at room temperature . This green and efficient protocol provides high yields and allows for the recycling of the catalyst without significant loss of activity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of green chemistry principles and efficient catalytic systems, such as CuI nanoparticles, suggests potential scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the phenylsulfanyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and substituted phenyl or pyrimidine compounds.

Scientific Research Applications

1,3-Dimethyl-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique electronic properties make it useful in the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in various binding interactions, while the pyrimidine ring can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of biological pathways and lead to specific pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the phenylsulfanyl group, which imparts specific electronic and steric properties

Properties

CAS No.

55832-80-9

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

1,3-dimethyl-5-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C12H12N2O2S/c1-13-8-10(11(15)14(2)12(13)16)17-9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

QDKYQMNIHDAFAE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)SC2=CC=CC=C2

Origin of Product

United States

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